
2-(2-Fluorophenyl)-1-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-1-methylpiperazine is a useful research compound. Its molecular formula is C11H15FN2 and its molecular weight is 194.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
2-Fluorophenyl compounds, including 2-(2-Fluorophenyl)-1-methylpiperazine, are key intermediates in the synthesis of various pharmaceuticals and materials. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a related compound, highlights the importance of fluorinated biphenyls in the development of anti-inflammatory drugs and analgesics. This synthesis involves cross-coupling reactions and diazotization, showcasing the versatility of fluorophenyl compounds in organic synthesis (Qiu et al., 2009).
Therapeutic Research and Development
Phenylpiperazine derivatives, including those with fluorophenyl groups, are significant in medicinal chemistry, particularly in the development of treatments for CNS disorders. Their versatility as molecular scaffolds for drug development is underscored by their inclusion in clinical trials for various therapeutic areas. The research calls for diversification beyond CNS applications, indicating a broad potential for compounds like this compound in pharmacokinetics and pharmacodynamics improvements across several therapeutic fields (Maia et al., 2012).
Biophysical and Biomedical Imaging
Compounds structurally related to this compound, such as Hoechst 33258, are known for their strong binding to DNA, highlighting their utility in biophysical and biomedical imaging. These compounds serve as fluorescent DNA stains, facilitating the analysis of chromosomes, nuclear DNA content, and aiding in the development of radioprotectors and topoisomerase inhibitors. The review of Hoechst 33258 and its analogues emphasizes the potential for this compound derivatives in rational drug design and molecular biology research (Issar & Kakkar, 2013).
Safety and Hazards
The safety data sheet for a related compound, “(2-Fluorophenyl)piperazine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is suggested that it may interact with its targets in a manner similar to other indole derivatives . These compounds are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
It is known that indole derivatives can participate in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(2-Fluorophenyl)-1-methylpiperazine may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the pharmacokinetics of similar compounds, such as the curcumin analog ef-24, involve reactions like hydroxylation and reduction .
Result of Action
It is known that indole derivatives can exhibit a broad spectrum of biological activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the action of similar compounds can be influenced by various factors, including the presence of other substances, ph, temperature, and the specific characteristics of the biological environment .
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-14-7-6-13-8-11(14)9-4-2-3-5-10(9)12/h2-5,11,13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEGAOYPBFQQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
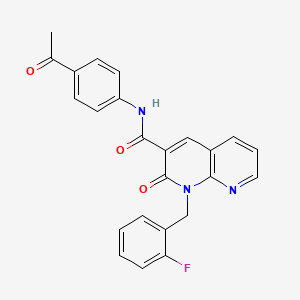
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2543104.png)

![3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2543108.png)
![methyl 2-{[(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2543109.png)
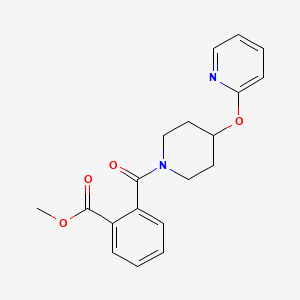

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide](/img/structure/B2543115.png)


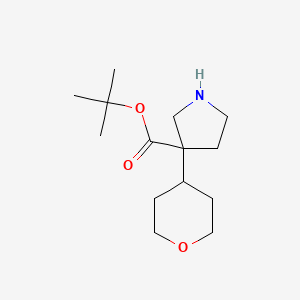
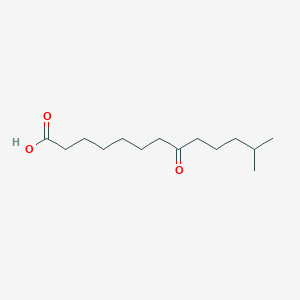
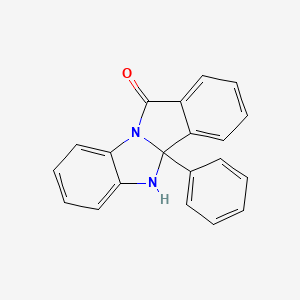
![(E)-N-[3-(4-Ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2543124.png)
